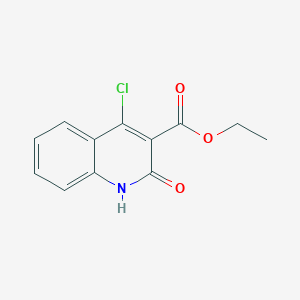

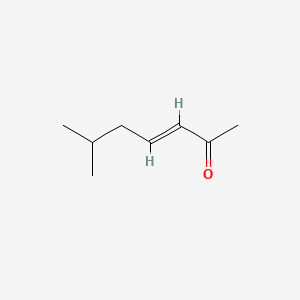

Ethyl 5-cyclopropylisoxazole-4-carboxylate

Overview

Description

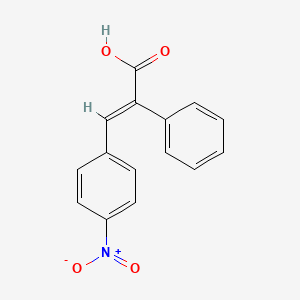

Ethyl 5-cyclopropylisoxazole-4-carboxylate (ECIC) is a cyclic organic compound belonging to the family of isoxazoles. It is a colorless, crystalline solid with a melting point of approximately 72°C. ECIC is a versatile and important organic compound that has been widely used in organic synthesis and scientific research. It is a common reagent used in organic synthesis and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 5-cyclopropylisoxazole-4-carboxylate is utilized in the synthesis of a variety of heterocyclic compounds due to its chemical versatility. A study by Laroum et al. (2019) discusses the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These compounds serve as excellent intermediates for creating numerous heterocycles and undergo several chemical transformations. The research outlines a method involving a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions, demonstrating the compound's utility in organic synthesis and its potential applications in developing pharmacologically active molecules (Laroum et al., 2019).

Role in Ethylene Perception and Plant Biology

Research on 1-methylcyclopropene (1-MCP), a compound related to this compound in terms of structural motifs involving cyclopropyl groups, has shed light on the role of ethylene in ripening and senescence of fruits and vegetables. Watkins (2006) reviews the effects of 1-MCP on various fruits, illustrating the broad range of responses and potential commercial benefits of manipulating ethylene perception for quality maintenance. This indicates the importance of cyclopropyl-containing compounds in agricultural research and their potential applications in enhancing food preservation and storage (Watkins, 2006).

Implications in Material Science

In material science, the chemical properties of compounds like this compound are explored for the development of new materials. For instance, Tsuda, Stafford, and Hussey (2017) review advancements in electrochemical technology using room-temperature haloaluminate ionic liquids, which could parallel the applications of this compound in the synthesis of novel materials. These ionic liquids, known for their ability to dissolve a wide range of substances including biopolymers, highlight the potential of structurally similar compounds in creating innovative materials with diverse applications (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Future Directions

Isoxazole and its derivatives have been found to exhibit a wide range of biological activities, making them significant in the field of drug discovery . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mechanism of Action

Target of Action

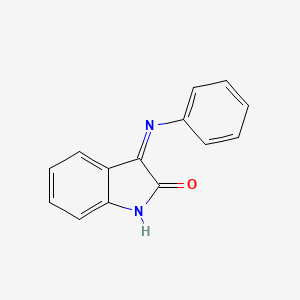

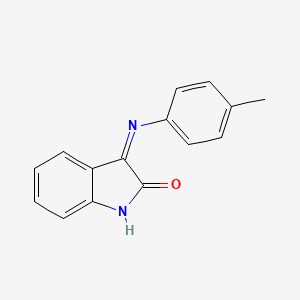

Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .

Mode of Action

The biological activity of isoxazole derivatives is often attributed to their ability to bind to various biological targets based on their chemical diversity . The substitution of various groups on the isoxazole ring has been found to impart different activities .

Biochemical Pathways

Isoxazole derivatives have been reported to exhibit a range of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Isoxazole derivatives have been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNGQYPDYHCTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)

![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)

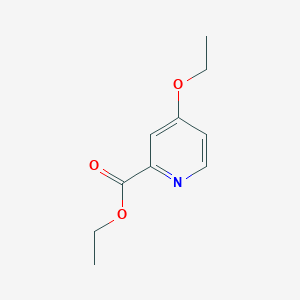

![Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B3020972.png)